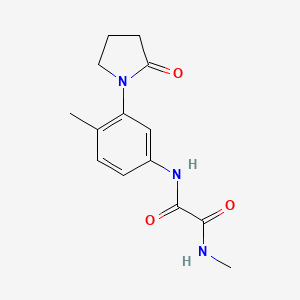![molecular formula C14H18N2O B2912973 N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide CAS No. 2361608-39-9](/img/structure/B2912973.png)
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide, also known as NPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the opioid receptor agonist fentanyl, and has been shown to have a high affinity for the mu opioid receptor.
Mécanisme D'action
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide acts as an agonist at the mu opioid receptor, binding to the receptor and activating downstream signaling pathways. This results in a decrease in the perception of pain, as well as other physiological effects such as sedation and respiratory depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, it has been shown to have sedative and anxiolytic effects, as well as effects on gastrointestinal motility and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide for use in scientific research is its high selectivity for the mu opioid receptor. This allows researchers to study the specific effects of mu opioid receptor activation without interference from other opioid receptors. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.
Orientations Futures
There are a number of potential future directions for research involving N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide. One area of interest is the development of new drugs that target the mu opioid receptor, using this compound as a starting point for drug discovery. Additionally, this compound could be used in combination with other drugs to investigate the effects of mu opioid receptor activation in different physiological contexts. Finally, further research is needed to fully understand the potential risks and benefits of using this compound in scientific research, and to develop best practices for its use.
Méthodes De Synthèse
The synthesis of N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide involves the reaction of fentanyl with propargyl bromide in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been used extensively in scientific research as a tool for studying the mu opioid receptor. It has been shown to be highly selective for this receptor, and has been used to investigate the role of the mu opioid receptor in a variety of physiological processes.
Propriétés
IUPAC Name |
N-[[(2R)-1-phenylpyrrolidin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-11-13-9-6-10-16(13)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,15,17)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZQOTIHWIXDGG-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@H]1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)
![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)
![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)


![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)
![11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2912906.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)

![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)
